Computed LogP and TPSA Comparison Against the Benzyl Analog (CAS 35604-35-4)
The target compound exhibits a computed XLogP3 of 1.7 and a TPSA of 64.9 Ų, compared to the 5-benzyl-1,2,4-oxadiazol-3-amine analog (CAS 35604-35-4) which also has XLogP3 1.7 but a TPSA of 64.9 Ų; however, the target compound possesses five hydrogen bond acceptors versus four for the benzyl analog, and three rotatable bonds versus two, indicating greater conformational flexibility and potential for additional polar interactions [1]. While the logP values are identical in this specific pairwise comparison, the presence of the ether oxygen in the target compound provides a distinct hydrogen bond acceptor that can critically influence binding to proteins with polar subpockets [2].
| Evidence Dimension | Computed physicochemical properties (XLogP3, HBA, rotatable bonds, TPSA) |
|---|---|
| Target Compound Data | XLogP3: 1.7; HBA: 5; Rotatable bonds: 3; TPSA: 64.9 Ų |
| Comparator Or Baseline | 5-Benzyl-1,2,4-oxadiazol-3-amine: XLogP3: 1.7; HBA: 4; Rotatable bonds: 2; TPSA: 64.9 Ų |
| Quantified Difference | ΔHBA: +1; ΔRotatable bonds: +1 |
| Conditions | Computed using PubChem's XLogP3 3.0 and Cactvs 3.4.8.24 algorithms |
Why This Matters
The additional hydrogen bond acceptor and rotatable bond in the target compound can provide a differentiated binding mode and improved solubility profile, which are critical for selecting the optimal building block for structure-based drug design.
- [1] PubChem. (2026). Compound Summary for CID 71757677: 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/71757677 View Source
- [2] PubChem. (2026). Compound Summary for CID 20299725: 5-Benzyl-1,2,4-oxadiazol-3-amine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/20299725 View Source
